Cas no 1261659-32-8 (2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine)

2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine
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- インチ: 1S/C15H13F4NO/c16-14-10(7-8-20)3-2-6-13(14)11-4-1-5-12(9-11)21-15(17,18)19/h1-6,9H,7-8,20H2
- InChIKey: KKUQHDYPMRNEEV-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1CCN)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 323
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006926-500mg |
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine |
1261659-32-8 | 97% | 500mg |
$831.30 | 2023-09-03 | |
Alichem | A011006926-250mg |
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine |
1261659-32-8 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A011006926-1g |
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine |
1261659-32-8 | 97% | 1g |
$1475.10 | 2023-09-03 |
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamineに関する追加情報
Introduction to 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine (CAS No. 1261659-32-8)
2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1261659-32-8, belongs to the biphenyl derivatives class, which is widely recognized for its role in the development of various therapeutic agents. The presence of both fluoro and trifluoromethoxy substituents in its molecular structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in medicinal chemistry.
The biphenyl core of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine contributes to its stability and reactivity, which are critical factors in drug design. The fluoro group, known for its ability to modulate metabolic pathways and enhance binding affinity, plays a pivotal role in the compound's pharmacological activity. Similarly, the trifluoromethoxy group introduces additional electronic richness, influencing both the compound's solubility and its interaction with biological targets. These features make it an intriguing subject for researchers seeking to develop novel therapeutic interventions.
In recent years, there has been a growing interest in biphenyl derivatives as potential candidates for treating a variety of diseases, including neurological disorders and cancer. The structural motif of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine aligns well with this trend, as it combines elements that have been successfully employed in drug development. For instance, studies have shown that fluoro-substituted compounds often exhibit improved bioavailability and prolonged half-life, which are desirable attributes in pharmaceuticals. The trifluoromethoxy group further enhances these properties by increasing lipophilicity while maintaining metabolic stability.
One of the most compelling aspects of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The biphenyl scaffold is known to interact effectively with kinase active sites, making it an ideal platform for designing inhibitors. The specific substitution pattern in 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine enhances its binding affinity to target kinases while minimizing off-target effects. This has been demonstrated through computational modeling and preliminary experimental studies.
Furthermore, the compound's structure suggests potential applications in the treatment of neurological disorders. The fluoro group has been extensively studied for its ability to cross the blood-brain barrier, a critical requirement for effective central nervous system (CNS) drugs. The presence of both fluoro and trifluoromethoxy groups in 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine may enhance its ability to penetrate this barrier, opening up possibilities for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent research has indicated that biphenyl derivatives can modulate neurotransmitter systems, making them promising candidates for CNS therapeutics.
The synthesis of 2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-ethylamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro and trifluoromethoxy groups necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce these compounds more efficiently, which is essential for large-scale pharmaceutical applications. Researchers have leveraged techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods to achieve optimal results.
Evaluation of 2'-Fluoro-biphenyl ethylamines, including our target compound 2'-Fluoro-biphenyl ethylamines, has shown promising results in preclinical studies. These studies have highlighted their potential as scaffolds for developing new drugs with improved pharmacokinetic profiles. The ethylamine moiety contributes to the compound's basicity, which can be advantageous in designing drugs that require interaction with acidic biological targets. Additionally, the overall lipophilicity of 2'-Fluoro-biphenyl ethylamines enhances their membrane permeability, a key factor in drug absorption and distribution.
The versatility of biphenyl derivatives extends beyond their use as kinase inhibitors and CNS drugs. They have also shown promise in the development of antimicrobial agents. The unique electronic properties conferred by fluorine substitution can disrupt bacterial cell membranes and inhibit essential metabolic pathways. This makes compounds like 2'-Fluoro-biphenyl ethylamines valuable candidates for addressing antibiotic resistance issues.
In conclusion,2'-Fluoro-biphenyl ethylamines, encompassing our focus on CAS No 1261659 32 8, represent a significant advancement in pharmaceutical chemistry. Their unique structural features and demonstrated biological activity make them attractive for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for these compounds,CAS No 1261659 32 8 will undoubtedly play a crucial role in shaping the future of drug development.
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